molecular formula C11H19NO5 B13465142 Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid

Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid

Cat. No.: B13465142
M. Wt: 245.27 g/mol
InChI Key: SUFFQVADAGUVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid moiety. The cyclobutoxy bridge (oxygen-linked cyclobutane) distinguishes it from direct cyclobutyl analogs. This compound is primarily used in pharmaceutical research as a building block for drug candidates, leveraging the Boc group’s stability under basic conditions and its cleavage under acidic conditions for selective deprotection .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]oxyacetic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-8(5-7)16-6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

SUFFQVADAGUVRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)OCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid typically involves the following key steps:

The synthesis requires careful control of stereochemistry during the cyclobutyl ring functionalization and protection steps to maintain the desired configuration.

Detailed Stepwise Preparation

Step Description Reagents/Conditions Outcome/Notes
1 Synthesis of racemic 3-amino-cyclobutanol intermediate Starting from cyclobutanone derivatives; amination via reductive amination or nucleophilic substitution Formation of amino-cyclobutanol with racemic stereochemistry
2 Protection of amino group with tert-butoxycarbonyl (Boc) group Boc anhydride (di-tert-butyl dicarbonate), base (e.g., triethylamine), solvent (e.g., dichloromethane) Formation of Boc-protected amino-cyclobutanol
3 Etherification of the cyclobutyl hydroxyl with a suitable acetic acid derivative or equivalent Use of chloroacetic acid or its activated ester (e.g., chloroacetyl chloride), base (e.g., NaHCO3 or K2CO3) Formation of Boc-amino-cyclobutoxy acetic acid
4 Purification by crystallization or chromatography Solvent systems such as ethyl acetate/hexane or methanol/water mixtures Isolation of pure this compound

This synthetic route ensures the incorporation of all functional groups while preserving the Boc protection until final purification.

Alternative Synthetic Routes

  • Some patents describe the use of tert-butylsulfinyl amino intermediates for enhanced stereoselectivity in the amino group introduction, which may be followed by Boc protection after sulfinyl group removal.
  • Other methods explore direct coupling reactions of Boc-protected amino cyclobutanols with activated acetic acid derivatives under mild conditions to improve yield and reduce side products.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Temperature 0 °C to room temperature for Boc protection Prevents Boc group decomposition and side reactions
Solvent Dichloromethane, ethyl acetate, or THF Solubility of intermediates and reagents
Base Triethylamine or sodium bicarbonate Neutralizes acids formed, drives reaction forward
Reaction Time 1–24 hours depending on step Longer times may increase yield but risk side reactions
Purification Column chromatography or recrystallization Essential for removing unreacted starting materials and impurities

Fine-tuning these parameters is critical for obtaining the compound in high purity suitable for research or pharmaceutical applications.

Analytical Data Supporting Preparation

Analysis Method Data/Result Purpose
Nuclear Magnetic Resonance (NMR) Characteristic chemical shifts confirming Boc protection and cyclobutyl structure Structural confirmation of intermediates and final product
Mass Spectrometry (MS) Molecular ion peak at m/z 245.27 (M+H)+ Confirms molecular weight and purity
Infrared Spectroscopy (IR) Peaks at ~1700 cm⁻¹ (carbonyl), ~3300 cm⁻¹ (NH stretch) Functional group verification
High-Performance Liquid Chromatography (HPLC) Purity >95% after purification Ensures compound suitability for further use

These analytical techniques are routinely employed to verify the success of each synthetic step and the integrity of the final compound.

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials Cyclobutanone derivatives, Boc anhydride, chloroacetic acid or equivalents
Key Reactions Amination, Boc protection, etherification
Stereochemistry Control Racemic mixture obtained; stereoselective methods possible via sulfinyl intermediates
Reaction Conditions Mild temperatures, appropriate bases, and solvents
Purification Techniques Chromatography, recrystallization
Analytical Verification NMR, MS, IR, HPLC
Typical Yield Moderate to high (varies with method optimization)

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The acetic acid moiety undergoes esterification with alcohols under standard acid-catalyzed or coupling reagent-mediated conditions. For example:

  • Reaction with methanol : Forms methyl 2-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetate.
    Conditions : Thionyl chloride (SOCl₂) in methanol at 0–25°C for 4–6 hours.
    Yield : ~85%.

ReactantProductCatalystYield
MethanolMethyl esterSOCl₂85%
EthanolEthyl esterDCC/DMAP78%

Amide Coupling Reactions

The carboxylic acid participates in amide bond formation with amines using carbodiimide-based coupling agents:

  • Example : Reaction with benzylamine using EDC/HOBt.
    Conditions : Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, 0–25°C, 12 hours .
    Yield : 70–75%.

AmineCoupling AgentSolventProduct
BenzylamineEDC/HOBtDMFCH3CO-NH-CH2C6H5\text{CH}_3\text{CO-NH-CH}_2\text{C}_6\text{H}_5
Glycine methyl esterDCCTHFPeptide derivative

Deprotection of the Boc Group

The Boc-protected amine is cleaved under acidic conditions to generate a free amino group:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

  • Kinetics : Complete deprotection occurs within 1–2 hours with TFA at 25°C .

AcidSolventTimeResultant Compound
TFADCM1.5 h2-[(1R,3R)-3-aminocyclobutoxy]acetic acid
HClDioxane2 hHydrochloride salt

Cyclobutane Ring Functionalization

The strained cyclobutane ring undergoes selective oxidation or ring-opening reactions:

  • Epoxidation : Reaction with m-CPBA forms an epoxide at the cyclobutane ring.
    Conditions : m-Chloroperbenzoic acid (m-CPBA) in DCM, 0°C to reflux.
    Yield : 60%.

ReagentProductSelectivity
m-CPBAEpoxideCis-addition
OzoneRing-opened diacidOxidative cleavage

Nucleophilic Substitution at the Ether Linkage

The cyclobutyl ether can undergo cleavage under strong acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated H₂SO₄ converts the ether to a diol.

  • Alkaline Conditions : NaOH in ethanol/water cleaves the ether bond, yielding glycolic acid derivatives.

ConditionsProductMechanism
H₂SO₄, 100°C1,3-CyclobutanediolAcid-catalyzed hydrolysis
NaOH, refluxGlycolic acidSN2 displacement

Oxidation of the Cyclobutane Ring

The cyclobutane ring’s strain facilitates oxidation to γ-lactones or ketones:

  • With KMnO₄ : Forms a γ-lactone derivative.

  • With CrO₃ : Yields a cyclobutanone intermediate.

Oxidizing AgentProductNotes
KMnO₄ (acidic)γ-LactoneSelective C-H oxidation
CrO₃CyclobutanoneRequires anhydrous conditions

Comparative Reactivity Table

Key reactions and their outcomes:

Reaction TypeReagents/ConditionsKey ProductYield
EsterificationSOCl₂/ROHEsters75–85%
Amide CouplingEDC/HOBt, amineAmides70–75%
Boc DeprotectionTFA/DCMFree amine>95%
Epoxidationm-CPBAEpoxide60%

Scientific Research Applications

Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclobutyl Derivatives Without Oxygen Linkage

Compound: 2-((1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS 1434142-05-8)

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Key Differences: Lacks the oxygen atom in the cyclobutane linkage, resulting in a direct cyclobutyl-acetic acid connection.
  • Applications : Used in peptide synthesis and as an intermediate for kinase inhibitors .

Compound: (S)-2-(Boc-amino)-2-(cyclobutyl)acetic acid

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Key Differences :
    • Stereospecific (S)-configuration at the chiral center.
    • Cyclobutyl group adjacent to the acetic acid, altering steric interactions in binding pockets.
  • Applications : Key intermediate in PI3K inhibitor synthesis .

Cyclohexyl and Fluorinated Analogs

Compound: rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS 143617-91-8)

  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight : 265.33 g/mol
  • Key Differences :
    • Larger cyclohexane ring increases conformational flexibility and lipophilicity.
    • Higher molecular weight may reduce bioavailability compared to cyclobutane derivatives.
  • Applications : Explored in metabolic disorder drug development .

Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 394735-65-0)

  • Molecular Formula: C₁₃H₂₁F₂NO₄
  • Molecular Weight : 293.31 g/mol
  • Key Differences: Difluoro substitution enhances metabolic stability and electronegativity. pKa = 3.94, indicating stronger acidity than non-fluorinated analogs.
  • Applications : Investigated for antidiabetic activity due to its blood glucose regulatory properties .

Complex Ring Systems

Compound: (2S)-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.1³⁷]dec-1-yl)acetic acid

  • Molecular Formula: C₁₇H₂₇NO₅
  • Molecular Weight : 325.4 g/mol
  • Key Differences: Bulky tricyclic system reduces solubility but improves target binding specificity.
  • Applications : Pharmaceutical toxicology reference material for complex scaffold studies .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Applications
Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid C₁₁H₁₉NO₅ 245.28 Cyclobutoxy, Boc ~4.2* Drug intermediates, PROTACs
2-((1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid C₁₁H₁₉NO₄ 241.28 Cyclobutyl, Boc ~4.5 Kinase inhibitors
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid C₁₃H₂₁F₂NO₄ 293.31 Difluorocyclohexyl, Boc 3.94 Antidiabetic agents
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid C₁₃H₂₃NO₄ 265.33 Cyclohexyl, Boc ~4.8 Metabolic disorder therapies

*Estimated based on structural analogs.

Stability and Reactivity Insights

  • Boc Group Stability: The Boc-protected amino group in the target compound is stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane), releasing CO₂ and tert-butanol .
  • Hazardous Decomposition: Combustion produces toxic fumes (e.g., NOₓ, CO), requiring careful handling .
  • Incompatibilities : Reacts with strong oxidizing agents, necessitating storage in inert environments .

Biological Activity

Rac-2-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid is a synthetic compound notable for its complex structure, which incorporates a cyclobutyl moiety, a tert-butoxycarbonyl-protected amino group, and an acetic acid functional group. The molecular formula is C11H19NO4C_{11}H_{19}NO_4 with a molecular weight of 229.28 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development.

Structural Characteristics

The unique stereochemistry of this compound suggests various interactions at the molecular level, which may influence its biological activity. The cyclobutyl ring contributes to its conformational flexibility and can affect binding interactions with biological targets.

Biological Activity Overview

While specific empirical data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the cyclobutyl moiety and the amino acid framework suggests potential activities such as:

  • Antimicrobial : Similar compounds have shown effectiveness against various pathogens.
  • Neuroprotective : Structures akin to this compound are explored for neuroprotective effects in neurological disorders.
  • Anti-inflammatory : Potential to modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

The biological activity can be contextualized by comparing this compound with structurally related compounds.

Compound NameStructural FeaturesUnique Properties
(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acidContains a piperidine ringPotential neuroprotective effects
Rac-2-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl}acetic acidCyclopentane instead of cyclobutaneDifferent steric effects influencing activity
Rac-2-(1R)-3-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acidBranched chain structureEnhanced lipophilicity may affect absorption

This table highlights how variations in ring structure and branching can influence biological activity and pharmacokinetics.

Case Studies and Research Findings

  • Synthesis and Characterization : Research has demonstrated effective synthesis methods for similar compounds, indicating that this compound can be produced reliably for further study .
  • Pharmacological Studies : While direct studies on this specific compound are sparse, related compounds have undergone extensive pharmacological evaluation. For instance, compounds with similar cyclobutyl structures have been investigated for their roles as enzyme inhibitors or modulators in various biochemical pathways .
  • Potential Applications : The unique structural features suggest potential applications in treating conditions such as neurodegenerative diseases or as building blocks for more complex therapeutic agents .

Q & A

Basic: What are the critical steps in synthesizing Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid?

Methodological Answer:
The synthesis typically involves three stages:

  • Cyclobutane Ring Formation : Photo-induced [2+2] cycloaddition or strain-driven ring closure to generate the (1r,3r)-configured cyclobutane core.
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in THF) .
  • Carboxylic Acid Coupling : Activation of the acetic acid moiety using EDCI/HOBt or DCC, followed by coupling to the cyclobutoxy intermediate.
    Key Validation : Monitor intermediates via 1^1H NMR for Boc-group integration (~1.4 ppm, singlet) and cyclobutane proton splitting patterns .

Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry (e.g., cyclobutane coupling constants J=810 HzJ = 8-10\ \text{Hz} for trans-1,3 substitution) and Boc-group integrity .
  • HPLC-PDA/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects hydrolytic degradation of the Boc group .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]+^+ ~317.38 g/mol, based on C18_{18}H23_{23}NO4_4) .

Advanced: How to resolve enantiomers of this racemic compound for chiral studies?

Methodological Answer:

  • Chiral Stationary Phase (CSP) HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Optimize temperature (25–40°C) and flow rate to separate diastereomers .
  • Dynamic Kinetic Resolution (DKR) : Employ enantioselective catalysts (e.g., Ru-based complexes) during synthesis to bias the racemic mixture toward a single enantiomer .
    Data Interpretation : Compare optical rotation values and circular dichroism (CD) spectra with literature standards .

Basic: What precautions are critical for handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation (H335) and skin corrosion (H315) .
  • Storage : Store at –20°C in airtight, moisture-resistant containers (e.g., amber glass with PTFE seals) to prevent Boc-group hydrolysis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Purity Reassessment : Quantify impurities (e.g., de-Boc byproducts) via LC-MS and correlate with bioactivity outliers .
  • Stereochemical Confirmation : Re-analyze batches via X-ray crystallography to rule out inadvertent stereoisomer contamination .
  • Assay Reproducibility : Standardize cell-based assays (e.g., fixed serum concentration, passage number) to minimize variability .

Advanced: What strategies optimize its stability in aqueous buffers for in vitro studies?

Methodological Answer:

  • pH Control : Maintain buffers at pH 4–6 to slow Boc-group hydrolysis. Avoid Tris-based buffers (nucleophilic amines accelerate degradation) .
  • Lyophilization : Pre-formulate with cryoprotectants (trehalose/mannitol) and lyophilize to enhance shelf life .
  • Real-Time Stability Monitoring : Use accelerated stability testing (40°C/75% RH) with HPLC tracking degradation kinetics .

Basic: What are its primary applications in medicinal chemistry research?

Methodological Answer:

  • Peptide Mimetics : The cyclobutoxy-Boc motif serves as a rigid scaffold for α-helix mimetics in protease inhibitor design .
  • Prodrug Development : The Boc group enhances cell permeability, enabling intracellular esterase-activated drug delivery .
  • Target Validation : Use as a covalent warhead in activity-based protein profiling (ABPP) to map enzyme active sites .

Advanced: How to troubleshoot low yields in coupling reactions involving this compound?

Methodological Answer:

  • Activation Optimization : Replace EDCI with T3P (propylphosphonic anhydride) for higher coupling efficiency in polar aprotic solvents (e.g., DMF) .
  • Side-Chain Protection : Temporarily protect the acetic acid group as a tert-butyl ester to prevent self-condensation .
  • Kinetic Analysis : Use in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.